(2-(o-Tolyl)pyridin-4-yl)boronic acid
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Overview
Description
(2-(o-Tolyl)pyridin-4-yl)boronic acid: is an organoboron compound with the molecular formula C12H12BNO2. It is a derivative of pyridine and boronic acid, featuring a boronic acid group attached to a pyridine ring substituted with an o-tolyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(o-Tolyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. A common method includes the reaction of a 2-halopyridine with a metalation reagent to form an organometallic intermediate, which is then reacted with a boric acid ester to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2-(o-Tolyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Miyaura Borylation: This reaction involves the formation of boronates by cross-coupling with bis(pinacolato)diboron.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling.
Bases: Such as potassium acetate (KOAc) or potassium phenoxide (KOPh) in Miyaura borylation.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry: (2-(o-Tolyl)pyridin-4-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .
Biology and Medicine: This compound is employed in the synthesis of biologically active molecules, including potential cancer therapeutics and HIV-1 protease inhibitors .
Industry: In the industrial sector, this compound is used in the production of advanced materials and fine chemicals .
Mechanism of Action
The mechanism of action of (2-(o-Tolyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Pyridine-4-boronic acid pinacol ester: Used in similar coupling reactions.
4-Pyridinylboronic acid: Another boronic acid derivative used in cross-coupling reactions.
Uniqueness: (2-(o-Tolyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the o-tolyl group can provide steric and electronic effects that differentiate it from other boronic acids.
Properties
Molecular Formula |
C12H12BNO2 |
---|---|
Molecular Weight |
213.04 g/mol |
IUPAC Name |
[2-(2-methylphenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H12BNO2/c1-9-4-2-3-5-11(9)12-8-10(13(15)16)6-7-14-12/h2-8,15-16H,1H3 |
InChI Key |
NOTKPGYFWQLRKX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CC=CC=C2C)(O)O |
Origin of Product |
United States |
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